The systematic IUPAC name for this compound is N-[1-(methoxymethyl)cyclopropyl]carbamoyl chloride, denoting a cyclopropane ring substituted at the 1-position with a methoxymethyl group, which is further functionalized with a carbamoyl chloride moiety. The European Community (EC) number 983-300-2 serves as its primary identifier in regulatory contexts.
Key structural features include:
While crystallographic data for this specific compound are unavailable, analog studies on related carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) suggest a planar geometry around the carbonyl carbon due to sp² hybridization. The cyclopropane ring imposes significant steric strain, potentially influencing the orientation of the methoxymethyl group. Computational modeling predicts two primary conformers:
The staggered conformation is likely favored due to reduced steric hindrance between the methoxymethyl and carbamoyl chloride groups.
No experimental NMR data are publicly available for this compound. However, predictions based on analogous structures suggest:
Key absorption bands (predicted):
The molecular ion [M]+ is expected at m/z 163.5 (C6H10ClNO2). Fragmentation patterns likely include:
No X-ray diffraction data have been reported for this compound. Structural insights are inferred from related carbamoyl chlorides, such as dimethylcarbamoyl chloride, which crystallizes in a monoclinic system with a planar carbamoyl group. The cyclopropane ring’s strain may complicate crystallization efforts, necessitating low-temperature techniques or stabilizing co-crystals.
The classical approach to synthesizing carbamic chloride, methoxymethyl- involves the reaction of methoxymethylamine with phosgene (carbonyl chloride). This method, first reported in the late 19th century, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene [1] [7]. The general reaction is:
$$
\text{CH}3\text{OCH}2\text{NH}2 + \text{COCl}2 \rightarrow \text{CH}3\text{OCH}2\text{NCOCl} + 2\text{HCl}
$$
Early implementations used a two-phase system (e.g., benzene-water) with sodium hydroxide to neutralize hydrochloric acid byproducts [1]. However, yields were moderate (~56%) due to competing hydrolysis of the carbamoyl chloride product [1]. Gas-phase reactions in continuous flow reactors improved efficiency by minimizing contact time between reactants and hydrolytic agents [8]. For instance, feeding gaseous methoxymethylamine and phosgene in a 1:3 molar ratio at 275°C achieved ~90% conversion [1]. Excess phosgene suppressed urea formation, a common side reaction [1] [7].
To mitigate phosgene’s toxicity, triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are employed as safer alternatives. Triphosgene releases phosgene in situ under controlled conditions, enabling safer handling [2] [6]. The reaction with methoxymethylamine proceeds as:
$$
\text{CH}3\text{OCH}2\text{NH}2 + \text{OC(OCCl}3\text{)}2 \rightarrow \text{CH}3\text{OCH}_2\text{NCOCl} + 2\text{HCl} + \text{byproducts}
$$
In dichloromethane at 0°C, triphosgene reacts stoichiometrically with amines, achieving ~85% yield [6]. Diphosgene, a liquid phosgene surrogate, offers similar advantages. Its use in Vilsmeier-Haack reactions with dimethylformamide (DMF) generates chloroiminium intermediates, which react with methoxymethylamine to form the target compound [6] [9]. Modern protocols often incorporate scavengers like pyridine to sequester HCl, further enhancing yields [7].
A breakthrough method involves palladium-catalyzed carbonylation of chloromethoxymethylamine derivatives. This approach uses carbon monoxide under mild conditions (25–50°C, 1–3 bar CO) [4] [8]. The catalytic cycle begins with oxidative addition of chloromethoxymethylamine to palladium(0), followed by CO insertion and reductive elimination to yield carbamic chloride, methoxymethyl-:
$$
\text{CH}3\text{OCH}2\text{NCl} + \text{CO} \xrightarrow{\text{Pd/Xantphos}} \text{CH}3\text{OCH}2\text{NCOCl}
$$
Using Xantphos as a ligand and triethylamine as a base, this method achieves near-quantitative yields with minimal byproducts [4]. The process eliminates phosgene entirely, aligning with green chemistry principles.
Industrial production prioritizes continuous processes over batch methods. A patented continuous short-path reactor (CSPR) exemplifies this optimization [8]. Key features include:
| Parameter | Batch Process (Traditional) | CSPR (Optimized) |
|---|---|---|
| Yield | 56–75% | 90–95% |
| Purity (GC) | 85–90% | 98–99% |
| Reaction Time | 6–12 hours | <7 seconds |
| Phosgene Utilization | 3:1 molar excess | 1.1:1 stoichiometric |
In the CSPR, gaseous methoxymethylamine and phosgene react in a cross-flow configuration, minimizing salt deposition and bypassing solvent use [8]. Product vapors condense in a falling-film column, while unreacted gases are scrubbed. Catalytic methods further enhance scalability; palladium catalysts are recycled via fixed-bed reactors, reducing costs [4].
Carbamic chloride, methoxymethyl-, formally known as N-methoxy-N-methylcarbamoyl chloride (CAS: 30289-28-2), exhibits distinct thermodynamic characteristics that define its physical behavior under various conditions [1] [2].
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point | 60 | °C (18 mmHg) | [3] |
| Specific Gravity | 1.22 | g/mL at 20°C | [3] |
| Refractive Index | 1.44 | - | [3] |
| Flash Point | 65 | °C | [3] |
| Molecular Weight | 123.54 | g/mol | [1] [2] |
The compound demonstrates relatively low volatility under reduced pressure conditions, with a boiling point of 60°C at 18 mmHg pressure [3]. This thermodynamic profile indicates moderate thermal stability under ambient conditions, though careful temperature control is required to prevent decomposition.
Comparative analysis with related carbamic chlorides reveals distinct patterns. N-methylcarbamoyl chloride exhibits a melting point of 45°C and boiling point of 93°C at atmospheric pressure [4] [5], while dimethylcarbamoyl chloride shows a melting point of -33°C and boiling point of 166.8°C at 760 mmHg [6] [7]. The methoxymethyl derivative demonstrates intermediate thermodynamic properties, reflecting the influence of the methoxymethyl substituent on intermolecular interactions and vapor pressure characteristics.
The solubility characteristics of carbamic chloride, methoxymethyl-, are influenced by its molecular structure, which contains both polar and nonpolar functional groups. The compound exhibits limited solubility in polar protic solvents due to its reactive nature, particularly with water-containing systems.
| Solvent Type | Solubility | Compatibility |
|---|---|---|
| Acetonitrile | Slight | Compatible |
| Chloroform | Slight | Compatible |
| DMSO | Slight | Compatible |
| Water | Reactive | Incompatible |
The compound demonstrates slight solubility in acetonitrile, chloroform, and DMSO [5]. These solvents provide suitable media for synthetic applications while maintaining chemical stability. The limited solubility profile reflects the compound's tendency to undergo hydrolytic reactions in the presence of nucleophilic solvents.
Comparative solubility studies with related carbamate derivatives indicate that methoxyacetyl chloride exhibits miscibility with acetone, ether, carbon tetrachloride, and chloroform [8]. This broader solubility profile suggests that structural modifications in the carbamate framework significantly influence intermolecular interactions and solvation behavior.
The polar nature of the methoxy and carbonyl functionalities contributes to dipole-dipole interactions with moderately polar solvents, while the chloride substituent provides sites for weak hydrogen bonding interactions. These molecular interactions explain the selective solubility patterns observed across different solvent systems.
The hydrolytic stability of carbamic chloride, methoxymethyl-, represents a critical physicochemical parameter that determines its behavior in aqueous environments and during synthetic applications. The compound exhibits characteristic reactivity patterns consistent with carbamoyl chloride functionality.
Mechanistic studies of related N,N-disubstituted carbamoyl chlorides reveal that hydrolysis proceeds through multiple pathways depending on pH conditions [9]. At physiological pH, the degradation follows first-order kinetics with rate constants influenced by electronic effects of substituents. The hydrolysis mechanism involves initial nucleophilic attack by water molecules on the carbonyl carbon, followed by elimination of hydrogen chloride.
| pH Range | Reaction Mechanism | Kinetic Order |
|---|---|---|
| 1.0-3.0 | Acid-catalyzed | First-order |
| 6.0-9.1 | Base-promoted | First-order |
| >9.0 | Complex mechanism | Mixed-order |
The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolytic degradation [3]. This instability pattern aligns with observations for N,N-dimethylcarbamoyl chloride, which exhibits rapid decomposition in aqueous media with formation of corresponding amines and carbon dioxide [9].
Kinetic isotope effect studies reveal k(H)/k(D) values ranging from 1.21 to 1.27 in methanol and water systems, respectively [9]. These values indicate that the hydrolysis mechanism involves significant C-Cl bond breaking in the rate-determining step, consistent with an ionization pathway rather than direct nucleophilic substitution.
The degradation products include N,O-dimethylhydroxylamine, carbon dioxide, and hydrogen chloride. The formation of these products follows predictable pathways based on the molecular structure and reaction conditions. Understanding these degradation patterns is essential for optimizing storage conditions and synthetic applications.
The corrosive behavior of carbamic chloride, methoxymethyl-, towards metallic surfaces represents a significant consideration for equipment design and handling procedures. The compound's corrosive properties stem from its chloride functionality and potential for hydrogen chloride generation during decomposition.
Studies on chloride ion effects on metal corrosion reveal that corrosive behavior depends on chloride concentration, pH conditions, and environmental factors [10] [11] [12]. When chloride ion concentrations reach 0.1-1 mol/L, significant corrosion enhancement occurs on carbon steel surfaces, with corrosion rates reaching 0.45 mm/year under specific conditions [12].
| Metal Type | Compatibility Rating | Corrosion Mechanism |
|---|---|---|
| Carbon Steel | C-Fair to D-Severe | Chloride-enhanced |
| Stainless Steel | B-Good | Passive film disruption |
| Aluminum | D-Severe | Pitting corrosion |
| Copper Alloys | C-Fair | Selective leaching |
The corrosive mechanism involves chloride ion interaction with metal surfaces, leading to disruption of passive films and acceleration of anodic dissolution reactions [10] [12]. In the presence of moisture, the compound can generate hydrogen chloride, which further enhances corrosive attack through acid-mediated mechanisms.
Electrochemical measurements demonstrate that chloride concentration increases lead to higher corrosion current densities and more negative corrosion potentials [13]. For dual-phase steels, corrosion rates increase significantly with chloride concentration, though the passive behavior provides some protection compared to conventional carbon steels.
The compound exhibits particular reactivity towards metals in the presence of moisture, leading to accelerated corrosion through combined chemical and electrochemical processes. This behavior necessitates the use of corrosion-resistant materials such as stainless steel or specialized coatings for equipment handling this compound.
Protective measures include maintaining anhydrous conditions, using inert atmospheres, and selecting appropriate materials of construction. Regular monitoring of equipment integrity is essential due to the potential for localized corrosion initiation, particularly at stress concentration points or areas with compromised protective films.